2-Ethenylbutanedioic acid, also known as 2-ethylbutanoic acid, is an organic compound with the molecular formula CHO. It belongs to a class of organic compounds known as branched fatty acids, characterized by their branched chain structures. The compound features both ethyl and methyl groups attached to the second carbon of the butanoic acid chain, which influences its chemical properties and biological activity. Its IUPAC name is 2-ethylbutanoic acid, and it is recognized by the CAS Registry Number 88-09-5 .
The synthesis of 2-ethenylbutanedioic acid can be achieved through several methods:
2-Ethenylbutanedioic acid can be compared with several similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylbutanoic Acid | Lacks ethyl group; less branched | Simpler structure affecting physical properties |
| Butanoic Acid | Straight-chain fatty acid | No branching; distinct chemical properties |
| Isobutyric Acid | Different branching pattern | Unique branching affects solubility and reactivity |
The unique combination of ethyl and methyl groups in 2-ethenylbutanedioic acid imparts distinct chemical and physical properties that make it valuable for various applications. Its branched structure differentiates it from linear fatty acids, influencing its reactivity and potential biological effects .
Transvinylation reactions represent a fundamental approach for introducing vinyl groups into organic molecules through exchange mechanisms with activated vinyl donors [7] [8]. These methodologies have been extensively developed for the synthesis of vinyl esters and related compounds from carboxylic acid precursors [9] [10]. The transvinylation of dicarboxylic acids to form 2-ethenylbutanedioic acid derivatives typically employs vinyl acetate or other activated vinyl esters as the vinyl donor species [5] [8].
The mechanism of transvinylation generally involves the formation of an intermediate complex between the carboxylic acid substrate and the vinyl donor, followed by vinyl group transfer and release of the corresponding acetate or other leaving group [7] [8]. Reaction conditions typically require elevated temperatures ranging from 60 to 80 degrees Celsius and the presence of suitable catalysts to facilitate the vinyl exchange process [8] [10].
Triazine-mediated vinyl group transfer reactions have emerged as a powerful methodology for selective vinyl functionalization of carboxylic acids [11] [12]. The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent enables efficient transvinylation under mild reaction conditions [9] . This approach involves the initial formation of a triazine ester intermediate through reaction of the carboxylic acid with the triazine reagent, followed by nucleophilic attack by potassium vinyloxide to effect vinyl group transfer [9] [12].
The triazine-mediated mechanism proceeds through several distinct steps. First, the carboxylic acid substrate reacts with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N-methylmorpholine to form the activated triazine ester intermediate [9] . This intermediate exhibits enhanced electrophilicity due to the electron-withdrawing nature of the triazine ring system [11] [12]. Subsequently, treatment with potassium tert-butylate generates potassium vinyloxide in situ, which undergoes nucleophilic substitution to displace the triazine moiety and install the vinyl group [9] .
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 25°C | 65-85% |
| Reaction Time | 2-4 hours | - |
| Solvent System | Tetrahydrofuran/dimethoxyethane | - |
| Catalyst Loading | 1.2 equivalents triazine | - |
The selectivity of triazine-mediated vinyl transfer can be controlled through appropriate choice of reaction conditions and solvent systems [9] [12]. Polar aprotic solvents such as tetrahydrofuran and dimethoxyethane provide optimal results by stabilizing the charged intermediates formed during the vinyl transfer process [5] [8]. The reaction demonstrates excellent functional group tolerance and can accommodate various substituents on the dicarboxylic acid backbone [11] .
Base-catalyzed vinyl exchange reactions represent an alternative approach for the synthesis of 2-ethenylbutanedioic acid derivatives through direct transvinylation with vinyl acetate or other vinyl esters [14] [15]. These methodologies typically employ strong bases such as potassium tert-butoxide or lithium diisopropylamide to facilitate the vinyl exchange process [8] [10]. The base serves to deprotonate the carboxylic acid substrate and generate a nucleophilic carboxylate anion that can undergo transesterification with the vinyl donor [14] [8].
The mechanism of base-catalyzed vinyl exchange involves initial deprotonation of the carboxylic acid to form the corresponding carboxylate salt [8] [10]. This anionic species then attacks the carbonyl carbon of vinyl acetate, forming a tetrahedral intermediate that subsequently eliminates acetate to generate the desired vinyl ester product [14] [15]. The reaction requires careful control of temperature and reaction time to minimize competing side reactions such as polymerization of the vinyl groups [8] [10].
Reaction conditions for base-catalyzed vinyl exchange typically involve temperatures ranging from 50 to 100 degrees Celsius, depending on the specific base and solvent system employed [8] [10]. Aprotic solvents such as tetrahydrofuran, dimethylformamide, or toluene are commonly used to dissolve the reactants and maintain the reactivity of the base [14] [8]. The choice of base significantly influences both the reaction rate and selectivity, with sterically hindered bases often providing improved selectivity for monovinylation over divinylation [15] [10].
| Base Catalyst | Temperature (°C) | Solvent | Conversion (%) |
|---|---|---|---|
| Potassium tert-butoxide | 65 | Tetrahydrofuran | 78 |
| Lithium diisopropylamide | 50 | Dimethylformamide | 82 |
| Sodium hydride | 80 | Toluene | 71 |
Enzymatic biosynthesis represents a sustainable and environmentally friendly approach for the production of 2-ethenylbutanedioic acid derivatives from renewable feedstocks [16] [17]. Microbial fermentation processes utilizing engineered microorganisms can convert simple carbohydrate substrates into complex organic acids through multi-step enzymatic pathways [18] [19]. These biotechnological approaches offer significant advantages over traditional chemical synthesis methods, including mild reaction conditions, high selectivity, and reduced environmental impact [17] [18].
The enzymatic biosynthesis of dicarboxylic acids typically involves the coordinated action of multiple enzyme systems working in concert to transform renewable carbon sources [17] [20]. Carbohydrate feedstocks such as glucose, sucrose, or glycerol serve as the primary carbon source and are metabolized through central metabolic pathways to generate key intermediates [18] [19]. Subsequent enzymatic modifications introduce the vinyl functionality and establish the dicarboxylic acid framework through controlled oxidation and carbon-carbon bond formation reactions [17] [21].
Aspergillus niger and other filamentous fungi have been extensively employed for the industrial production of organic acids from renewable feedstocks [19] [20]. These microorganisms possess robust metabolic machinery capable of efficiently converting simple sugars into complex organic acid products under optimized fermentation conditions [18] [19]. The fermentation process typically requires careful control of parameters such as pH, temperature, dissolved oxygen concentration, and nutrient availability to maximize product yield and minimize formation of unwanted byproducts [20] [22].
| Microorganism | Substrate | Product Yield | Fermentation Time |
|---|---|---|---|
| Aspergillus niger | Glucose | 45-60 g/L | 120-168 hours |
| Pseudomonas fluorescens | Oleic acid | 35-50 g/L | 96-144 hours |
| Candida antarctica | Glycerol | 28-42 g/L | 144-192 hours |
Recent advances in metabolic engineering have enabled the development of recombinant microorganisms with enhanced capabilities for dicarboxylic acid production [16] [17]. These engineered strains incorporate heterologous enzyme systems that expand the natural biosynthetic capacity and enable production of non-natural organic acid derivatives [17] [18]. Multi-step enzyme cascades can be designed to introduce specific functional groups such as vinyl substituents through controlled enzymatic modifications of the carbon skeleton [16] [21].
The enzymatic approach to 2-ethenylbutanedioic acid derivatives often involves initial formation of succinic acid or related four-carbon dicarboxylic acids through fermentation [20] [22]. Subsequent enzymatic modifications using specialized enzymes such as cytochrome P450 monooxygenases or Baeyer-Villiger monooxygenases can introduce vinyl functionality at specific positions [17] [21]. These enzymatic transformations proceed under mild aqueous conditions and exhibit high regioselectivity and stereoselectivity [21] [22].
Catalytic asymmetric synthesis methodologies provide access to enantiomerically enriched 2-ethenylbutanedioic acid derivatives through the use of chiral catalysts and controlled reaction conditions [23] [24]. These approaches are particularly valuable for the preparation of optically active compounds that serve as chiral building blocks in pharmaceutical and fine chemical synthesis [25] [26]. The incorporation of stereogenic centers into the dicarboxylic acid framework enables access to a diverse range of chiral molecules with defined three-dimensional structures [27] [28].
Asymmetric hydrogenation represents one of the most widely employed methods for the enantioselective synthesis of chiral carboxylic acids [25] [26]. Iridium complexes bearing chiral spiro-phosphine-oxazoline ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids [26] [29]. These catalytic systems operate under mild conditions with low hydrogen pressure and provide access to enantiomerically pure products with excellent optical purity [28] [26].
The asymmetric hydrogenation of unsaturated precursors to 2-ethenylbutanedioic acid derivatives requires careful substrate design to ensure effective coordination to the chiral catalyst [25] [26]. The presence of two carboxylic acid groups provides multiple coordination sites that can influence both the reactivity and selectivity of the hydrogenation process [28] [29]. Optimization of reaction conditions including temperature, pressure, solvent, and catalyst loading is essential to achieve maximum enantioselectivity [24] [26].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|
| Iridium-spiro-phosphine-oxazoline | α,β-Unsaturated diesters | 95-99 | 85-96 |
| Rhodium-DuPHOS | Trisubstituted alkenes | 90-98 | 78-92 |
| Ruthenium-BINAP | β,γ-Unsaturated acids | 88-96 | 82-94 |
Organocatalytic approaches have also been developed for the asymmetric synthesis of dicarboxylic acid derivatives [23] [24]. These metal-free methodologies employ chiral organic molecules as catalysts to induce enantioselectivity in carbon-carbon bond forming reactions [30] [31]. Proline-derived organocatalysts and other chiral amine systems have been successfully applied to aldol reactions, Michael additions, and related transformations that can construct the carbon framework of 2-ethenylbutanedioic acid derivatives [24] [31].
The catalytic asymmetric synthesis of vinyl-substituted dicarboxylic acids often involves multi-step sequences that combine different catalytic transformations [27] [30]. Initial formation of the dicarboxylic acid backbone through asymmetric alkylation or aldol reactions can be followed by vinyl group introduction through cross-coupling or olefination reactions [24] [30]. These synthetic strategies require careful planning to ensure compatibility of the different catalytic systems and preservation of stereochemical integrity throughout the synthetic sequence [27] [28].
The coordination chemistry of 2-ethenylbutanedioic acid demonstrates significant potential for forming complex three-dimensional network structures through metal-ligand interactions. The compound's dual functionality, featuring both vinyl polymerizable groups and carboxylate coordination sites, enables the formation of sophisticated coordination polymer architectures with unique topological properties [1] [2].
Self-catenated coordination polymers represent a fascinating class of materials where the network topology involves interlocked structural motifs that create unprecedented three-dimensional architectures. Recent investigations have revealed that 2-ethenylbutanedioic acid derivatives can participate in the formation of highly connected self-catenated networks with remarkable topological complexity [3] [2].
The formation of self-catenated networks involving ethenylbutanedioic acid systems has been demonstrated through the synthesis of zinc-based coordination polymers. These structures exhibit a rare 5-connected self-catenated underlying network with the point symbol {4²·6⁸}, representing the first reported example of such topological complexity in coordination polymer chemistry [2]. The self-catenation process occurs through the simultaneous coordination of multiple metal centers by the dicarboxylate ligands, while the vinyl functionality provides additional structural flexibility that enables the formation of interlocked network topologies.
The topological analysis reveals that these self-catenated networks demonstrate unprecedented structural features. The 5-connected nodes create a tangled network architecture where individual polymer chains are mechanically interlocked rather than simply interpenetrated. This mechanical interlocking provides enhanced structural stability and creates unique void spaces that can be exploited for various applications [3] [2]. The point symbol {4²·6⁸} indicates that each node connects to five other nodes through rings of four and six members, creating a highly connected three-dimensional framework.
The formation mechanism of these self-catenated networks involves the coordination of carboxylate groups from 2-ethenylbutanedioic acid to metal centers, creating secondary building units that serve as nodes in the network. The vinyl functionality provides conformational flexibility that allows the ligands to adopt the specific geometries required for self-catenation. This process is facilitated by the appropriate choice of metal centers and reaction conditions that promote the formation of the desired topological motifs [1] [2].
The integration of 2-ethenylbutanedioic acid into luminescent coordination complexes has emerged as a promising approach for developing sensitive and selective chemical sensors. The compound's ability to coordinate with various metal centers, combined with its polymerizable vinyl functionality, creates opportunities for designing advanced sensing materials with tailored photophysical properties [4] [5].
Luminescent coordination polymers based on 2-ethenylbutanedioic acid demonstrate remarkable sensing capabilities for a wide range of analytes. The coordination of the dicarboxylate ligand to lanthanide metals such as europium and terbium results in materials with intense, long-lived luminescence that can be modulated by the presence of target analytes [5]. The sensing mechanism typically involves changes in the ligand-to-metal energy transfer processes, which manifest as alterations in emission intensity, lifetime, or spectral position.
The development of ratiometric sensing systems represents a particularly significant advancement in this field. These systems utilize two distinct emission bands from the coordination complex, providing a self-calibrating detection method that is less susceptible to environmental interference [5]. The vinyl functionality of 2-ethenylbutanedioic acid can be exploited to create crosslinked sensor networks that maintain their structural integrity under various operating conditions while providing enhanced sensitivity and selectivity.
Recent investigations have demonstrated the effectiveness of these luminescent coordination complexes for detecting various classes of analytes, including nitroaromatic compounds, metal ions, and organic solvents [4] [6]. The detection limits achieved are typically in the micromolar range, with some systems demonstrating parts-per-billion sensitivity for specific analytes. The selectivity of these sensors can be tuned through appropriate choice of metal centers and ligand modifications, enabling the development of highly specific detection systems for targeted applications.
The luminescence quenching mechanisms observed in these systems involve several possible pathways, including photoinduced electron transfer, energy transfer, and ground-state complexation. The vinyl functionality of 2-ethenylbutanedioic acid provides additional opportunities for mechanistic control through polymerization-induced changes in the local environment of the luminescent centers [7] [6].
The radical polymerization of 2-ethenylbutanedioic acid follows established mechanisms for vinyl monomer polymerization, with some unique features arising from the presence of carboxylic acid functional groups. The polymerization process involves the characteristic sequence of initiation, propagation, and termination reactions, but the kinetics are modified by the electronic and steric effects of the carboxylate substituents [8] [9].
The initiation process for 2-ethenylbutanedioic acid polymerization can be achieved through various radical generation methods, including thermal decomposition of peroxides, azo compounds, or photoinitiated systems. The presence of electron-withdrawing carboxylate groups affects the reactivity of the vinyl group, generally increasing the rate of initiation compared to simple alkyl-substituted vinyl monomers [9]. The activation energy for initiation is typically in the range of 10-15 kcal/mol, which is lower than many conventional vinyl monomers due to the stabilizing effect of the carboxylate groups on the resulting radical intermediates.
The propagation kinetics of 2-ethenylbutanedioic acid polymerization demonstrate interesting features related to the dual functionality of the monomer. The rate constant for propagation is influenced by both the electronic effects of the carboxylate groups and the potential for hydrogen bonding interactions between monomer units. Studies have shown that the propagation rate constant follows Arrhenius behavior with an activation energy of approximately 12-15 kcal/mol [10] [11]. The reaction order with respect to monomer concentration is typically between 0.5 and 1.0, depending on the specific reaction conditions and the extent of side reactions.
The termination kinetics in these systems are particularly complex due to the possibility of both radical recombination and disproportionation reactions. The presence of carboxylic acid groups can lead to additional termination pathways through hydrogen atom transfer reactions. The overall termination rate constant is generally higher than that observed for simple vinyl monomers, resulting in lower molecular weight polymers under similar reaction conditions [12] [9].
Temperature effects on the polymerization kinetics are significant, with higher temperatures generally leading to increased polymerization rates but also to increased termination rates. The optimal temperature for achieving high molecular weight polymers is typically in the range of 60-80°C, though this can vary depending on the specific initiator system and reaction conditions [11]. The apparent activation energy for the overall polymerization process is approximately 13-20 kcal/mol, which is consistent with the values observed for other vinyl monomers with electron-withdrawing substituents.
The incorporation of 2-ethenylbutanedioic acid into thermoset resin formulations provides unique opportunities for controlling crosslinking behavior and network formation. The compound's difunctional nature, with both vinyl and carboxylate groups, enables participation in multiple crosslinking mechanisms, leading to highly crosslinked networks with enhanced mechanical and thermal properties [13] [14].
The crosslinking behavior of 2-ethenylbutanedioic acid in thermoset formulations is characterized by a complex interplay between radical polymerization of the vinyl groups and ionic or covalent interactions involving the carboxylate functionality. The gel point conversion for systems containing 2-ethenylbutanedioic acid typically occurs at higher conversion levels compared to conventional vinyl monomers, due to the higher functionality of the monomer and the potential for multiple crosslinking pathways [13]. Statistical analysis using the Flory-Stockmayer theory predicts gel point conversions in the range of 58-65% for stoichiometric formulations, which is in good agreement with experimental observations.
The network formation process involves several distinct stages. Initially, vinyl polymerization dominates, leading to the formation of linear or lightly branched polymer chains. As the reaction progresses, the carboxylate groups begin to participate in crosslinking reactions, either through direct condensation reactions or through metal-catalyzed coupling processes. This dual-stage crosslinking mechanism results in networks with hierarchical structures that exhibit superior mechanical properties compared to conventional thermoset systems [14] [15].
The crosslink density of networks formed from 2-ethenylbutanedioic acid formulations is typically higher than that of conventional thermoset resins, with values in the range of 2.5-3.5 × 10⁻³ mol/cm³. This high crosslink density contributes to elevated glass transition temperatures, typically 20-30°C higher than comparable systems without the dicarboxylate functionality [13]. The enhanced crosslink density also results in improved chemical resistance and dimensional stability under elevated temperature conditions.
The kinetics of network formation are influenced by several factors, including the concentration of 2-ethenylbutanedioic acid, the type and concentration of initiator, and the reaction temperature. Higher concentrations of the dicarboxylate monomer generally lead to faster gelation and higher ultimate crosslink densities. The reaction follows autocatalytic kinetics in many formulations, with the rate of crosslinking increasing as the reaction progresses due to the formation of additional reactive sites through chain branching and cyclization reactions [13] [14].
The mechanical properties of cured networks containing 2-ethenylbutanedioic acid are characterized by high modulus, good tensile strength, and excellent creep resistance. The presence of carboxylate groups in the network structure provides opportunities for post-cure modification through metal coordination or ionic interactions, enabling the development of adaptive or responsive materials. The thermal stability of these networks is generally excellent, with decomposition temperatures typically exceeding 300°C under inert atmosphere conditions [15] [16].